Fluphenazine Enanthate Dihydrochloride

説明

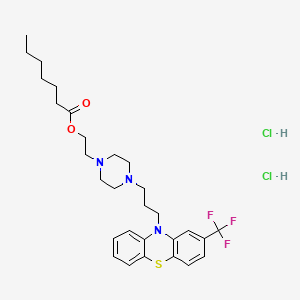

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORZKYVLRPQZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular mechanism of action of fluphenazine enanthate dihydrochloride

Executive Summary

Fluphenazine enanthate dihydrochloride (CAS: 3105-68-8) represents a critical intersection of organic synthesis and neuropharmacology. It is the dihydrochloride salt of the enanthate ester of fluphenazine, a high-potency phenothiazine antipsychotic.

Its mechanism of action is bipartite:

-

Pharmacokinetic Mechanism (The Prodrug): The enanthate ester renders the molecule highly lipophilic. When formulated in a sesame oil vehicle, it creates a "depot" effect where the rate-limiting step is the passive diffusion from the muscle tissue, not the metabolic half-life.

-

Pharmacodynamic Mechanism (The Active Moiety): Upon release and subsequent hydrolysis by hepatic carboxylesterases (hCE1/hCE2), the active fluphenazine exerts a potent blockade of post-synaptic Dopamine D2 receptors (

nM), disrupting the

Chemical Architecture & The "Depot" Phenomenon

The Molecular Triad

The molecule consists of three functional components, each serving a distinct mechanistic role:

-

The Phenothiazine Core: The pharmacophore responsible for receptor binding (D2 antagonism).[1]

-

The Enanthate Ester (C7): A heptanoic acid chain attached to the piperazine ethanol group. This esterification dramatically increases the partition coefficient (LogP), making the molecule lipophilic and suitable for oil-based storage in muscle tissue.

-

The Dihydrochloride Salt: In the raw API or reference standard context, the salt form ensures stability and purity. However, in clinical depot formulations, the free base ester is typically dissolved in sesame oil to maximize lipophilicity and minimize water solubility, preventing rapid "burst" release.

Flip-Flop Kinetics

Unlike oral fluphenazine (hydrochloride), which follows first-order elimination kinetics, fluphenazine enanthate exhibits "flip-flop" kinetics. The absorption rate constant (

Bioactivation: The Hydrolysis Pathway[2]

The enanthate form is pharmacologically inactive at the dopamine receptor. It must undergo bioactivation.

-

Enzymatic Drivers: The hydrolysis is catalyzed primarily by Carboxylesterase 1 (hCE1) and Carboxylesterase 2 (hCE2) , which are abundant in the liver but virtually absent in skeletal muscle.

-

Implication: This confirms that the drug does not activate at the injection site (muscle). It must diffuse into the systemic circulation and pass through the liver to become the active D2 blocker.

Visualization: Bioactivation Workflow

Figure 1: The pharmacokinetic cascade from intramuscular depot to active CNS ligand. The diffusion step (yellow) dictates the duration of action.

Pharmacodynamics: Receptor Signaling

Once hydrolyzed, fluphenazine acts as a potent antagonist (or inverse agonist) at the Dopamine D2 receptor.

The G-Protein Cascade

-

Basal State: The D2 receptor is coupled to

proteins. Activation by dopamine normally inhibits Adenylyl Cyclase (AC), reducing cAMP levels. -

Fluphenazine Blockade: Fluphenazine binds to the orthosteric site, preventing dopamine binding.

-

Result: The inhibitory control on Adenylyl Cyclase is lifted (or prevented from engaging). This modulates downstream phosphorylation of DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein), altering neuronal firing in the mesolimbic and nigrostriatal pathways.

Visualization: D2 Receptor Blockade

Figure 2: Mechanism of D2 antagonism. Fluphenazine prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Quantitative Pharmacology: Selectivity Profile

The clinical profile of fluphenazine (both therapeutic effects and side effects like EPS) is defined by its high affinity for D2 relative to other receptors.

| Receptor Target | Affinity ( | Functional Effect | Clinical Consequence |

| Dopamine D2 | 0.4 – 0.6 | Antagonist | Antipsychotic efficacy, EPS |

| Dopamine D1 | 2.3 – 5.0 | Antagonist | Synergistic antipsychotic effect |

| Serotonin 5-HT2A | 13 – 17 | Inverse Agonist | Modulates dopamine release (minor) |

| Alpha-1 Adrenergic | ~10 | Antagonist | Orthostatic hypotension, dizziness |

| Histamine H1 | ~45 | Antagonist | Sedation, weight gain (moderate) |

| Muscarinic M1 | >1,000 | Antagonist | Dry mouth, constipation (weak) |

Data Source: PDSP Ki Database and comparative binding studies [1, 2].

Experimental Protocols

To validate the mechanism of action for this specific molecule, two distinct assays are required: one for the prodrug conversion and one for the active receptor binding.

Protocol A: In Vitro Carboxylesterase Hydrolysis Assay

Purpose: To quantify the conversion rate of Fluphenazine Enanthate to Fluphenazine by hCE1/hCE2.

-

Reagents: Recombinant human hCE1 and hCE2 (commercially available), Fluphenazine Enanthate Dihydrochloride (substrate), PBS (pH 7.4).

-

Preparation: Dissolve substrate in DMSO (10 mM stock), dilute to 100 µM in PBS.

-

Incubation:

-

Mix 190 µL of substrate solution with 10 µL of enzyme (0.2 mg/mL).

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 100 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

-

Monitor: Disappearance of Enanthate (m/z ~550) and appearance of Fluphenazine (m/z ~438).

-

-

Calculation: Plot concentration vs. time to determine

and

Protocol B: Radioligand Binding Assay (D2 Receptor)

Purpose: To verify the affinity (

-

Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

-

Radioligand:

-Methylspiperone (0.2 nM final concentration). -

Competition:

-

Prepare serial dilutions of Fluphenazine (active form) from

M to -

Non-specific binding defined by 1 µM (+)-Butaclamol.

-

-

Incubation: 60 minutes at 25°C in Tris-HCl buffer containing NaCl and MgCl2.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

References

-

PDSP Ki Database. Psychoactive Drug Screening Program. University of North Carolina. Available at: [Link]

-

Dreyfuss, J., Ross, J. J., & Schreiber, E. C. (1971).[2] Excretion and biotransformation of the enanthate ester of fluphenazine-14C by the dog.[2][3] Journal of Pharmaceutical Sciences, 60(6), 829-833.

-

Curry, S. H., Whelpton, R., de Schepper, P. J., et al. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[3][4] British Journal of Clinical Pharmacology, 7(4), 325-331.

-

United States Pharmacopeia (USP). Fluphenazine Enanthate Dihydrochloride Reference Standard (Catalog No. 1281001).[5][6][7]

-

Hatfield, M. J., et al. (2011). Human Carboxylesterase 1 (CES1) and 2 (CES2) Substrate Specificity.[8] Biochemical Pharmacology.

Sources

- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 2. Excretion and biotransformation of the enanthate ester of fluphenazine- 14 C by the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluphenazine enanthate United States Pharmacopeia (USP) Reference Standard 3105-68-8 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. store.usp.org [store.usp.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Dopamine D2 Receptor Binding Affinity of Fluphenazine Enanthate Salts

Executive Summary

Fluphenazine Enanthate is a high-potency, long-acting injectable antipsychotic classified as a phenothiazine. It functions as a prodrug ; the enanthate ester itself possesses negligible intrinsic activity at the dopamine D2 receptor. Its pharmacological efficacy is entirely dependent on in vivo hydrolysis by plasma and tissue esterases to release the active parent compound, Fluphenazine .

This guide details the molecular pharmacology, binding kinetics, and experimental protocols required to characterize the interaction between the active moiety and the D2 receptor. It clarifies the critical distinction between the formulation (enanthate salt/ester) and the active ligand (fluphenazine base).

Molecular Pharmacology: The Prodrug Mechanism

Structural Distinction

To accurately interpret binding data, researchers must distinguish between three chemical entities:

-

Fluphenazine (Base): The active antipsychotic agent.[1][2] High affinity for D2 receptors.[2]

-

Fluphenazine Enanthate (Ester): The prodrug formed by esterifying the hydroxyl group of fluphenazine with heptanoic (enanthic) acid. This modification dramatically increases lipophilicity (

), allowing for depot formation in oil vehicles. -

Fluphenazine Enanthate Dihydrochloride (Salt): A crystalline form of the ester used in analytical standards or specific aqueous laboratory preparations.

Activation Pathway

The enanthate ester sterically hinders receptor binding. The therapeutic effect is governed by the rate of hydrolysis, not the binding affinity of the ester itself.

Figure 1: The bioactivation pathway of Fluphenazine Enanthate. The ester must be hydrolyzed to the base to achieve significant D2 receptor occupancy.

D2 Receptor Binding Kinetics[3][4][5][6][7][8]

Binding Affinity Data

The binding affinity is quantified by the Inhibition Constant (

Table 1: Comparative Binding Affinities (D2 Receptor)

| Compound | State | Ki (nM) | Receptor Selectivity | Clinical Relevance |

| Fluphenazine (Base) | Active | 0.20 - 0.40 | High (D2 > D1) | Therapeutic Agent |

| Fluphenazine Enanthate | Prodrug | > 1000 * | Negligible | Depot Storage |

| Chlorpromazine | Reference | 2.0 - 5.0 | Moderate | Standard Comparator |

| Haloperidol | Reference | 1.0 - 2.0 | High | Potency Standard |

*Note: The unhydrolyzed enanthate ester exhibits poor affinity due to steric bulk preventing orthosteric pocket insertion. Exact Ki is rarely calculated as it is pharmacologically inert.

Selectivity Profile

While the primary target is the D2 receptor (Gi/o-coupled), the active moiety displays a broad binding profile:

-

D2 (High Affinity):

nM (Antagonist) -

D3 (High Affinity):

nM -

D1 (Moderate Affinity):

nM[3] -

5-HT2A (Moderate Affinity):

nM

Experimental Protocol: Radioligand Binding Assay

To determine the

Membrane Preparation

-

Source: CHO-K1 or HEK293 cells stably expressing human D2

receptors. -

Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifugation: Spin at 40,000

for 20 mins at 4°C to pellet membranes. Wash twice to remove endogenous dopamine.

Competition Binding Workflow

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology

-

Buffer Preparation: Use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

, 1 mM EDTA (pH 7.4). Crucial: Include 0.1% Ascorbic Acid to prevent ligand oxidation. -

Non-Specific Binding (NSB): Define NSB using 10

M (+)-Butaclamol or 1 -

Incubation:

-

Total Volume: 250 - 500

L. -

Add 50

L Membrane suspension (20-40 -

Add 50

L [ -

Add 50

L Fluphenazine (varying concentrations). -

Incubate at 25°C for 90 minutes to ensure equilibrium.

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

-

Data Calculation: Use the Cheng-Prusoff equation to convert

to

Technical Nuances & Troubleshooting

The "Salt" Confusion

When sourcing materials, you may encounter Fluphenazine Enanthate Dihydrochloride .

-

Usage: This salt form is water-soluble (unlike the pure ester oil). It is useful for in vitro hydrolysis studies where you want to measure the conversion rate of Ester

Base in plasma. -

Warning: Do not use the Enanthate salt directly in a D2 binding assay and expect high affinity. You must either hydrolyze it first or use pure Fluphenazine HCl to measure the receptor affinity.

Lipophilicity Artifacts

Because the enanthate moiety is highly lipophilic (

-

Mitigation: Use glass tubes where possible.

-

Filter Coating: Pre-soak filters in 0.3% PEI (Polyethylenimine) is mandatory to minimize background noise.

References

-

Seeman, P. et al. (1998).[2] "Antipsychotic drugs which elicit little or no parkinsonism bind more loosely than dopamine to brain D2 receptors."[2] Molecular Psychiatry. Link

-

Curry, S.H. et al. (1979). "Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man." British Journal of Clinical Pharmacology. Link

-

Creese, I., & Snyder, S.H. (1976). "Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs." Nature. Link

-

BenchChem. (2025).[3][4] "Fluphenazine Dimaleate's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide." BenchChem Technical Notes. Link

Sources

- 1. Fluphenazine - Wikipedia [en.wikipedia.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Analysis and CAS Number of Fluphenazine Enanthate Dihydrochloride

This guide provides a comprehensive technical overview of Fluphenazine Enanthate Dihydrochloride, a long-acting antipsychotic medication. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, identification, and analytical methodologies. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Fluphenazine Enanthate in Long-Acting Antipsychotic Therapy

Fluphenazine, a potent typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of chronic psychosis, particularly schizophrenia.[1][2] Its efficacy lies in its ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway, thereby mitigating psychotic symptoms such as hallucinations and delusions.[1][3] To address the challenge of medication adherence in long-term treatment, long-acting injectable formulations were developed. Fluphenazine enanthate is an ester prodrug of fluphenazine, designed for intramuscular administration, which allows for a slow release of the active moiety, fluphenazine, over several weeks.[2] This sustained-release profile is achieved by esterification of the terminal hydroxyl group of fluphenazine with enanthic acid (heptanoic acid). The resulting ester is administered as a dihydrochloride salt to enhance its stability and facilitate formulation.

A thorough understanding of the chemical identity and purity of Fluphenazine Enanthate Dihydrochloride is paramount for drug development, quality control, and regulatory compliance. This guide will delve into the definitive identification of this compound through its Chemical Abstracts Service (CAS) number and a detailed analysis of its chemical structure using modern analytical techniques.

Definitive Identification: The CAS Number

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance. This CAS Registry Number® is a definitive, unambiguous identifier, crucial for researchers and scientists to accurately identify a substance regardless of the various nomenclature systems.

For the topic of this guide, it is critical to distinguish between the ester and its dihydrochloride salt:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluphenazine Enanthate | 2746-81-8 | C₂₉H₃₈F₃N₃O₂S | 549.69 |

| Fluphenazine Enanthate Dihydrochloride | 3105-68-8 | C₂₉H₃₈F₃N₃O₂S · 2HCl | 622.61 |

Table 1: CAS Numbers and Molecular Properties of Fluphenazine Enanthate and its Dihydrochloride Salt.[4][5][6]

The focus of this guide is Fluphenazine Enanthate Dihydrochloride , with the definitive CAS number 3105-68-8 .[5][6] This distinction is vital for accurate documentation, literature searches, and regulatory submissions. The presence of two hydrochloride moieties significantly impacts the compound's solubility and stability, which are critical parameters in formulation development.

Elucidation of the Chemical Structure: A Multi-faceted Analytical Approach

The structural confirmation of Fluphenazine Enanthate Dihydrochloride relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons (Phenothiazine Ring): Multiple signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to the substitution on the phenothiazine core.

-

Aliphatic Protons (Propyl Linker): Methylene protons of the propyl chain will appear as multiplets in the aliphatic region (approx. 2.0-4.0 ppm).

-

Piperazine Ring Protons: Due to protonation and restricted rotation, the piperazine protons are expected to show complex, broad signals, likely in the range of 3.0-4.5 ppm.

-

Ethyl Enanthate Side Chain:

-

The methylene protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around 4.3 ppm.

-

The methylene protons adjacent to the piperazine nitrogen (-N-CH₂-) would be a triplet around 2.7 ppm.

-

The methylene protons of the enanthate chain will show a series of multiplets between approximately 0.8 and 2.3 ppm.

-

The terminal methyl group of the enanthate chain will be a triplet around 0.9 ppm.

-

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the downfield region (approx. 110-150 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

Carbonyl Carbon (Ester): A signal around 173 ppm.

-

Aliphatic Carbons: Signals for the propyl linker, piperazine ring, and the ethyl enanthate side chain will appear in the upfield region (approx. 10-65 ppm).

A combination of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Fluphenazine Enanthate Dihydrochloride, electrospray ionization (ESI) would be the preferred ionization technique, as it is a soft ionization method suitable for polar and thermally labile molecules.

Expected Fragmentation Pattern:

The primary fragmentation is expected to occur at the ester linkage and the bonds of the propyl side chain. The protonated molecular ion [M+H]⁺ (where M is the free base, C₂₉H₃₈F₃N₃O₂S) would have an m/z of approximately 550.27.

Key expected fragments would include:

-

Loss of the enanthate side chain.

-

Cleavage of the propyl linker.

-

Fragmentation of the piperazine ring.

-

Characteristic fragments corresponding to the phenothiazine core.

A detailed analysis of the fragmentation pattern, often aided by tandem mass spectrometry (MS/MS), allows for the reconstruction of the molecular structure, providing a high degree of confidence in the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For Fluphenazine Enanthate Dihydrochloride, the IR spectrum would exhibit characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands in the region of 1100-1300 cm⁻¹.

-

C-F Stretch (Trifluoromethyl group): Strong absorptions in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

Aliphatic C-H Stretches: Bands in the 2850-2960 cm⁻¹ region.

-

N-H⁺ Stretch (from the dihydrochloride salt): A broad absorption band in the region of 2400-2700 cm⁻¹.

Analytical Methodologies for Quality Control: A Stability-Indicating HPLC Approach

For routine quality control and stability assessment of Fluphenazine Enanthate Dihydrochloride in pharmaceutical formulations, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential impurities and degradation products.

Principle of the Stability-Indicating HPLC Method

The principle lies in the development of a chromatographic system that can resolve the main peak of fluphenazine enanthate from all other components. This is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and/or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance (e.g., 254-260 nm).[7][8][9]

Experimental Protocol: A Self-Validating System

The following protocol outlines the development and validation of a stability-indicating HPLC method for Fluphenazine Enanthate Dihydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines.[10]

Chromatographic Conditions (A starting point for method development):

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a phosphate buffer (e.g., 0.02 M, pH 3.0) and a mixture of methanol and acetonitrile (e.g., 50:30:20 v/v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Table 2: Recommended HPLC Conditions for Fluphenazine Enanthate Dihydrochloride Analysis.[8][9]

Sample Preparation:

-

Standard Solution: Accurately weigh a suitable amount of Fluphenazine Enanthate Dihydrochloride reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and methanol, 40:60 v/v) to obtain a known concentration (e.g., 100 µg/mL).[1]

-

Sample Solution (from an injection formulation): Accurately transfer a volume of the injection formulation equivalent to a known amount of fluphenazine enanthate into a volumetric flask and dilute with the diluent to achieve a final concentration within the linear range of the method.

Method Validation (as per ICH Q2(R1) Guidelines): [6][10]

-

Specificity: Demonstrated by the ability of the method to resolve the fluphenazine enanthate peak from peaks of potential impurities, degradation products, and placebo components. This is confirmed through forced degradation studies.

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 2.5-120 µg/mL) and a correlation coefficient (r²) of >0.999 is expected.[8][9]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies of spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). Recoveries in the range of 98-102% are generally considered acceptable.[1]

-

Precision:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

-

The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the HPLC method and for understanding the degradation pathways of the drug substance.[7] The drug substance is subjected to stress conditions more severe than accelerated stability testing.

Protocol for Forced Degradation:

-

Acidic Hydrolysis: Reflux the drug solution in 0.1 N HCl.

-

Alkaline Hydrolysis: Reflux the drug solution in 0.1 N NaOH.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine exerts its antipsychotic effects primarily by acting as a potent antagonist at dopamine D2 receptors.[1][3] Understanding this mechanism is fundamental for drug development professionals.

The Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Fluphenazine, by blocking the D2 receptor, prevents this dopamine-induced inhibition, thereby modulating downstream signaling pathways.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of fluphenazine.

Experimental Workflow: From Sample to Structure

The following diagram illustrates a typical workflow for the comprehensive analysis of Fluphenazine Enanthate Dihydrochloride.

Sources

- 1. bbrc.in [bbrc.in]

- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Fluphenazine enantate EP Reference Standard CAS 2746-81-8 Sigma Aldrich [sigmaaldrich.com]

- 5. Fluphenazine enanthate United States Pharmacopeia (USP) Reference Standard 3105-68-8 [sigmaaldrich.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

History and Development of Long-Acting Phenothiazine Depot Formulations

Executive Summary

The development of long-acting injectable (LAI) phenothiazines represents a pivotal moment in psychiatric pharmacotherapy, transitioning the treatment of schizophrenia from daily compliance battles to sustained biological management. This guide analyzes the molecular engineering, pharmacokinetic principles ("flip-flop" kinetics), and manufacturing protocols that enabled the transformation of short-acting oral phenothiazines into depot formulations capable of maintaining therapeutic levels for 2–6 weeks.

Historical Context: The Compliance Paradox

Following the introduction of chlorpromazine in 1952, the "revolving door" phenomenon became evident. While phenothiazines were effective, non-adherence rates in outpatient settings exceeded 40-60%.

The solution emerged not through new receptor targets, but through molecular modification . In 1966, Squibb introduced Fluphenazine Enanthate , followed closely by Fluphenazine Decanoate in 1968.[1] These were not new drugs, but "prodrugs" designed to leverage the physiology of muscle tissue and the chemistry of ester hydrolysis.

| Era | Milestone | Clinical Impact |

| 1952 | Chlorpromazine (Oral) | First effective antipsychotic; high non-compliance. |

| 1966 | Fluphenazine Enanthate | First depot; 2-week duration; high injection site pain. |

| 1968 | Fluphenazine Decanoate | Optimized C10 ester; smoother release; reduced side effects. |

| 1970s | Pipotiazine Palmitate | Further chain elongation (C16); monthly dosing. |

Molecular Engineering: The Ester Prodrug Strategy

The core technology of first-generation depots is esterification . The base phenothiazine (e.g., fluphenazine) possesses a free hydroxyl (-OH) group on its side chain. By reacting this with a fatty acid, we create a highly lipophilic prodrug.

The Lipophilicity-Release Correlation

The release rate is inversely proportional to the length of the fatty acid chain.

-

Enanthate (C7): Moderate lipophilicity

Faster diffusion -

Decanoate (C10): High lipophilicity

Slower partitioning out of oil

Mechanism of Action Pathway

The following diagram illustrates the conversion of the inactive depot into the active receptor antagonist.

Figure 1: The activation pathway of phenothiazine esters. Note that diffusion from the oil vehicle, not hydrolysis, is the rate-limiting step.[2]

Pharmacokinetics: The "Flip-Flop" Model

For researchers, understanding Flip-Flop Kinetics is non-negotiable when analyzing these formulations.

In standard oral dosing, absorption (

Comparative Pharmacokinetic Data

| Parameter | Oral Fluphenazine (HCl) | Fluphenazine Enanthate (C7) | Fluphenazine Decanoate (C10) |

| Vehicle | Aqueous / Tablet | Sesame Oil | Sesame Oil |

| Tmax | 1.5 – 2 hours | 2 – 3 days | 1 – 2 days (Initial), Plateau 1-2 weeks |

| Apparent Half-Life | 15 – 16 hours | 3.5 – 4 days | 6.8 – 9.6 days (up to 14 days) |

| Dosing Interval | Daily | Every 2 weeks | Every 3 – 4 weeks |

| Kinetic Driver | Elimination-limited | Absorption-limited (Flip-Flop) | Absorption-limited (Flip-Flop) |

Technical Insight: The "burst effect" seen in Enanthate often led to acute Extrapyramidal Symptoms (EPS) shortly after injection. The Decanoate's higher lipophilicity dampens this burst, improving the safety profile [1].

Formulation & Manufacturing Protocols

Developing an oily depot requires strict control over moisture and sterility. Phenothiazine esters are susceptible to hydrolysis if water is present in the oil vehicle, and they are sensitive to oxidation.

Critical Material Attributes

-

API: Fluphenazine Decanoate (Must be free of residual alcohol).

-

Vehicle: Sesame Oil (Refined). Note: Sesame oil is preferred over mineral oil due to biodegradability and lower risk of granuloma.

-

Preservative: Benzyl Alcohol (1.0 - 1.5% v/v). Acts as both a preservative and a local anesthetic to reduce injection pain.

Manufacturing Workflow (Self-Validating System)

This protocol ensures sterility and stability without thermal degradation of the API.

Figure 2: Aseptic manufacturing workflow for oil-based phenothiazine depots. Nitrogen purging is critical to prevent oxidative degradation of the phenothiazine ring.

Protocol: Aseptic Compounding

-

Vehicle Preparation: Sterilize Sesame Oil via dry heat at 160°C for 2 hours. This destroys pyrogens and ensures sterility.

-

Environment Control: All subsequent steps must occur under a Nitrogen blanket to prevent oxidation (phenothiazines turn pink/red upon oxidation).

-

Dissolution: Dissolve Fluphenazine Decanoate in the sterile oil at 35-40°C. Add Benzyl Alcohol.

-

Filtration: Due to the viscosity of the oil, standard filtration is difficult. Use a 0.22 µm hydrophobic PTFE membrane with positive pressure (nitrogen gas pressure).

-

Validation Point: The bubble point test of the filter must be performed post-filtration to ensure membrane integrity was maintained under high pressure.

Clinical Evolution & Current Status

While second-generation antipsychotic (SGA) microspheres (e.g., Risperidone PLGA) have largely superseded phenothiazine depots in wealthy nations, molecules like Fluphenazine Decanoate and Pipotiazine Palmitate remain essential in global health.

-

Efficacy: Cochrane reviews indicate that fluphenazine depots are as effective as oral high-potency antipsychotics for relapse prevention [2].

-

Toxicity: The primary limitation remains the high incidence of EPS (Tardive Dyskinesia, Akathisia) due to non-selective D2 blockade.

-

Pipotiazine Palmitate: Notable for a distinct side-chain structure that allowed for monthly dosing and a reportedly lower EPS profile compared to fluphenazine, though availability is now limited [3].

References

-

Curry, S. H., & Whelpton, R. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[3][4] British Journal of Clinical Pharmacology.

-

David, A., et al. (2015). Depot fluphenazine decanoate and enanthate for schizophrenia.[5][2][6][7] Cochrane Database of Systematic Reviews.

-

Quraishi, S., & David, A. (2000). Depot pipotiazine palmitate and undecylenate for schizophrenia. Cochrane Database of Systematic Reviews.

- Groves, M. J. (1990). Parenteral Technology Manual. Interpharm Press. (Seminal text on oil depot manufacturing).

-

Marder, S. R., et al. (1989). Low- and conventional-dose maintenance therapy with fluphenazine decanoate. Archives of General Psychiatry.

Sources

- 1. [A history of antipsychotic long-acting injections in the treatment of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluphenazine - Wikipedia [en.wikipedia.org]

- 3. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]

- 7. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Metabolic Pathways of Fluphenazine Enanthate Dihydrochloride In Vitro

Executive Summary & Mechanistic Overview

Fluphenazine enanthate dihydrochloride is a synthetic phenothiazine derivative utilized primarily as a long-acting depot antipsychotic. In the context of in vitro metabolic profiling, it functions as a prodrug . Its metabolic fate is defined by a biphasic process:

-

Hydrolytic Activation: The enanthate ester bond is cleaved by carboxylesterases (CES) to release the active pharmaceutical ingredient (API), fluphenazine .

-

Oxidative Clearance: The released fluphenazine undergoes extensive hepatic metabolism, primarily via the Cytochrome P450 (CYP) system, specifically CYP2D6 .

Technical Note on Salt Form: While the clinical depot formulation utilizes fluphenazine enanthate dissolved in sesame oil (to limit hydrolysis and extend release), the dihydrochloride salt is frequently employed in in vitro assays to enhance aqueous solubility in buffer systems (PBS/Tris), allowing for precise enzymatic kinetic profiling without the interference of high-percentage organic co-solvents.

Phase I: Hydrolytic Activation (Prodrug Cleavage)

The rate-limiting step for the pharmacological activity of the enanthate ester is hydrolysis. Unlike the rapid hydrolysis seen with some prodrugs, fluphenazine enanthate is designed for stability; however, in an in vitro liver homogenate or hepatocyte system, conversion is significant.

Enzymology: The Carboxylesterases (CES)

The cleavage of the heptanoic acid ester at the C-10 side chain is mediated by Carboxylesterases (EC 3.1.1.1) .

-

hCES1 (Liver): The predominant isoform responsible for hydrolysis in hepatic S9 and microsomal fractions.

-

hCES2 (Intestine): Plays a secondary role, relevant only in oral/intestinal absorption models.

-

Plasma Esterases: Fluphenazine enanthate shows relative stability in human plasma compared to liver fractions, confirming that hepatic hydrolysis is the primary activation site once the drug enters systemic circulation from the depot site.

Experimental Protocol: Hydrolytic Stability Assay

Objective: To determine the half-life (

Reagents:

-

Test Compound: Fluphenazine Enanthate Dihydrochloride (

). -

Matrix: Pooled Human Liver S9 fraction (high esterase content) vs. Human Plasma.

-

Cofactors: None required for hydrolysis (NADPH-independent).

Workflow:

-

Equilibration: Pre-incubate S9 fraction (1 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add Fluphenazine Enanthate (dissolved in water/DMSO <0.1%).

-

Sampling: Aliquot 50

at -

Quenching: Add 150

ice-cold Acetonitrile (ACN) containing Internal Standard (IS). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the parent (ester) depletion and fluphenazine appearance.

Phase II: Oxidative Metabolism (Clearance)

Once hydrolyzed, the free fluphenazine is subject to Phase I oxidation and Phase II conjugation. This occurs primarily in the liver microsomes.

The CYP2D6 Dominance

Fluphenazine is a high-affinity substrate for CYP2D6 . This makes its clearance susceptible to genetic polymorphisms (Poor Metabolizers vs. Ultra-Rapid Metabolizers).

-

Primary Pathway: Sulfoxidation and Hydroxylation.

-

Secondary Enzymes: CYP1A2 and CYP3A4 contribute minorly, often becoming relevant only when CYP2D6 is saturated or inhibited.

Key Metabolites

| Metabolite | Structure / Modification | Enzyme(s) | Activity Status |

| Fluphenazine Sulfoxide | Oxidation at phenothiazine S-5 position | CYP2D6 (major) | Inactive / Weak |

| 7-Hydroxyfluphenazine | Hydroxylation at ring C-7 | CYP2D6 | Active |

| N-Desalkylfluphenazine | Cleavage of piperazine side chain | CYP1A2 / CYP3A4 | Inactive |

| Fluphenazine N-Oxide | Oxidation at piperazine N-4 | FMOs / CYPs | Reversible (can reduce back) |

Visualization: The Metabolic Pathway Map

Caption: Figure 1. Biphasic metabolic pathway of Fluphenazine Enanthate: Hydrolytic activation by Carboxylesterases followed by CYP2D6-mediated oxidative clearance.

Detailed Experimental Methodologies

To rigorously evaluate these pathways, the following in vitro workflows are recommended. These protocols account for the high lipophilicity and non-specific binding (NSB) characteristic of phenothiazines.

Protocol: CYP Phenotyping (Reaction Phenotyping)

Purpose: To confirm CYP2D6 involvement and identify contribution of other isoforms.

System: Recombinant human CYP enzymes (rCYPs) or Human Liver Microsomes (HLM) with selective inhibitors.

Step-by-Step Workflow:

-

Buffer Preparation: 100 mM Phosphate buffer (pH 7.4) with 3 mM

. -

Substrate Addition: Add Fluphenazine (released form) at

.-

Note: Do not use the Enanthate here; we are testing the metabolism of the active drug.

-

-

Inhibitor Panel (if using HLM):

-

Quinidine (

) -

Ketoconazole (

) -

Furafylline (

)

-

-

Incubation: Pre-warm at 37°C for 5 min.

-

Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Timepoints: Terminate at 0, 10, 20, 30 min using ACN + 0.1% Formic Acid.

-

Data Calculation: Calculate Intrinsic Clearance (

) based on substrate depletion rate (

Analytical Considerations (LC-MS/MS)

Phenothiazines are notorious for "carryover" in LC systems due to stickiness.

-

Column: C18 reverse-phase (e.g., Waters XSelect HSS T3), high carbon load.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Steep gradient (5% B to 95% B) required to elute the lipophilic enanthate if present.

-

-

Mass Transitions (MRM):

-

Fluphenazine: 438.2

171.1 (Quantifier). -

Fluphenazine Enanthate: 550.3

438.2 (Loss of enanthic acid). -

7-OH-Fluphenazine: 454.2

187.1.

-

Data Interpretation & In Vitro-In Vivo Correlation (IVIVC)

When analyzing data from these assays, researchers must account for the "Flip-Flop" kinetics observed in vivo.

-

In Vitro vs. In Vivo Disconnect:

-

Clearance Prediction:

-

Since CYP2D6 is the major pathway,

values derived from microsomes must be scaled using appropriate scaling factors (MPPGL: Microsomal Protein Per Gram Liver). -

Warning: CYP2D6 is easily saturable. Ensure substrate concentration

(approx 1-5

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3372, Fluphenazine. PubChem. [Link]

-

Dreyfuss, J., Ross, J. J., & Schreiber, E. C. (1971).[3][4] Excretion and biotransformation of the enanthate ester of fluphenazine-14C by the dog.[3][4][5] Journal of Pharmaceutical Sciences. [Link]

-

U.S. Food and Drug Administration (FDA). Fluphenazine Hydrochloride Tablets Label. DailyMed. [Link][6]

-

Clement, R. P., et al. (2018). In vitro characterization of the metabolic pathways of antipsychotics: Focus on CYP2D6.[2] Drug Metabolism and Disposition. (Generalized reference for Phenothiazine/CYP2D6 interactions). [Link]

-

Meyer, U. A. (2004). Pharmacogenetics – five decades of therapeutic lessons from genetic diversity. Nature Reviews Genetics. (Context for CYP2D6 polymorphism in fluphenazine metabolism). [Link]

Sources

- 1. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]

- 2. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluphenazine - Wikipedia [en.wikipedia.org]

Application Note: Comparative Solubility Analysis and Dissolution Protocols for Fluphenazine Enanthate Dihydrochloride in DMSO and Water

Abstract

Fluphenazine, a potent phenothiazine-class antipsychotic, is utilized in long-acting injectable formulations as an ester prodrug, such as fluphenazine enanthate, to ensure patient compliance in the management of chronic psychoses.[1][2][3] The dihydrochloride salt form of this ester, fluphenazine enanthate dihydrochloride, is often used in research and development settings. A fundamental understanding of its solubility characteristics in common laboratory solvents is paramount for generating reliable and reproducible experimental data. This application note provides a detailed analysis of the solubility of fluphenazine enanthate dihydrochloride in dimethyl sulfoxide (DMSO) versus water. We explore the physicochemical principles governing its solubility, present comparative data, and offer validated, step-by-step protocols for the preparation of stock and working solutions for both in vitro and in vivo research applications.

Introduction: The Critical Role of Solvent Selection

Fluphenazine functions primarily as a dopamine D1 and D2 receptor antagonist.[4][5] The parent molecule, fluphenazine, can be esterified with fatty acids, such as enanthic (heptanoic) acid, to create a highly lipophilic prodrug.[6] This modification slows its release from the oily vehicle used in intramuscular injections, prolonging its therapeutic effect.[7][8] For laboratory use, the compound is often supplied as a dihydrochloride salt to improve its handling and potential for solubilization.

However, the molecule's dual nature—a lipophilic ester tail combined with a hydrophilic salt—creates a significant challenge for solubilization. The choice of solvent is not merely a matter of convenience; it directly impacts solution stability, compound integrity, and the validity of experimental outcomes. An improper solvent can lead to compound precipitation, inaccurate concentration measurements, and potential solvent-induced artifacts in biological assays. This guide provides researchers with the foundational knowledge and practical protocols to navigate these challenges effectively.

Physicochemical Properties & Their Impact on Solubility

The solubility behavior of fluphenazine enanthate dihydrochloride is dictated by its molecular structure, which features distinct regions of opposing polarity.

-

The Phenothiazine Core & Trifluoromethyl Group: The large, aromatic phenothiazine ring system is inherently hydrophobic. The trifluoromethyl (-CF₃) group further enhances this lipophilicity.

-

The Enanthate Ester Chain: The seven-carbon aliphatic chain of the enanthate ester is the primary contributor to the molecule's poor aqueous solubility. This long, nonpolar "tail" makes the compound significantly more oil-soluble than its non-esterified precursor, fluphenazine dihydrochloride.

-

The Piperazine Side-Chain & Dihydrochloride Salt: The nitrogen atoms on the piperazine ring are basic and are protonated to form a dihydrochloride salt. This salt form introduces ionic character, which is intended to increase solubility in polar solvents like water.

The result is an amphipathic molecule where the lipophilic character of the enanthate ester predominates, making it sparingly soluble in water despite the presence of the hydrochloride salts.

-

Water (Polar Protic Solvent): Water is an excellent solvent for ionic salts and small polar molecules that can participate in its hydrogen-bonding network. However, the large, nonpolar surface area of the fluphenazine enanthate moiety disrupts this network, leading to hydrophobic aggregation and very low solubility.

-

DMSO (Polar Aprotic Solvent): Dimethyl sulfoxide is a powerful polar aprotic solvent. Its large dipole moment allows it to effectively solvate the charged hydrochloride portions of the molecule, while its methyl groups can interact favorably with the nonpolar regions. This dual capability makes DMSO a superior solvent for dissolving complex organic salts like fluphenazine enanthate dihydrochloride.

Quantitative Solubility Data

Direct quantitative solubility data for fluphenazine enanthate dihydrochloride is not consistently reported across chemical suppliers. However, by examining the data for the non-esterified parent compound, Fluphenazine Dihydrochloride , we can infer the significant impact of the enanthate group. The parent compound is substantially more water-soluble due to the absence of the lipophilic ester chain.

Table 1: Comparative Solubility of Fluphenazine Dihydrochloride (Non-Enanthate Form)

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source |

|---|---|---|---|

| DMSO | 100 - 250 mg/mL | 195.9 - 489.77 mM | [9][10] |

| Water | 92 mg/mL | 180.24 mM | [9] |

| Ethanol | 5 - 28 mg/mL | 9.8 - 54.85 mM |[4][9] |

Note: Data is for Fluphenazine Dihydrochloride (CAS 146-56-5, MW ~510.44 g/mol ) and serves as a baseline for comparison.

For Fluphenazine Enanthate Dihydrochloride , qualitative data indicates it is practically insoluble in water, while being soluble in organic solvents.[11] Researchers should expect its aqueous solubility to be several orders of magnitude lower than the 92 mg/mL reported for the non-esterified form, while its solubility in DMSO remains high.

Experimental Protocols for Solubilization

Adherence to a systematic protocol is essential for achieving complete dissolution and preparing stable, accurate solutions. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: DMSO is the recommended solvent for preparing primary stock solutions due to its high solvating capacity for fluphenazine enanthate dihydrochloride. These stock solutions can then be used for serial dilutions into aqueous buffers for experiments. Using fresh, anhydrous DMSO is critical, as moisture contamination can reduce the solubility of hygroscopic compounds.[6][10]

Materials:

-

Fluphenazine Enanthate Dihydrochloride (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or polypropylene tube

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator (optional)

Procedure:

-

Tare Vial: Place a sterile amber vial on the analytical balance and tare the weight.

-

Weigh Compound: Carefully weigh the desired amount of fluphenazine enanthate dihydrochloride into the tared vial. Record the exact weight.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10-50 mg/mL).

-

Promote Dissolution:

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure no solid particulates remain.

-

If dissolution is slow, brief sonication in a bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied. Causality: These methods increase molecular kinetic energy, accelerating the rate at which the solvent can break down the compound's crystal lattice structure.

-

-

Storage: Once fully dissolved, store the DMSO stock solution tightly sealed at -20°C or -80°C for long-term stability.[9][12]

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

Rationale: Direct dissolution in aqueous buffers is not feasible. Therefore, working solutions for cell-based assays or other aqueous systems must be prepared by diluting the high-concentration DMSO stock. The key objective is to ensure the final concentration of DMSO in the working solution is low enough to be non-toxic to the biological system (typically <0.5%, and ideally <0.1%).

Materials:

-

DMSO stock solution (from Protocol 1)

-

Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

-

Sterile microcentrifuge or conical tubes

Procedure:

-

Warm Stock Solution: Remove the DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

-

Calculate Dilution: Determine the volume of DMSO stock needed to achieve the final desired concentration in your aqueous buffer.

-

Perform Dilution:

-

Pipette the desired volume of the aqueous buffer into a sterile tube.

-

While vortexing the buffer at a medium speed, add the small volume of DMSO stock solution drop-by-drop directly into the buffer. Causality: Adding the concentrated stock to a larger, agitated volume of aqueous buffer promotes rapid dispersion and minimizes localized high concentrations that could cause the compound to precipitate out of solution.

-

-

Final Mix & Use: Vortex the final solution for another 10-15 seconds. Use this freshly prepared aqueous solution immediately.

-

Stability Note: Do not store aqueous dilutions. Due to the compound's low aqueous solubility, it may precipitate over time, even at low concentrations. It is recommended to prepare fresh aqueous solutions for each experiment.[13]

Visualization: Solvent Selection Workflow

The following diagram outlines the decision-making process for solvent selection based on the intended experimental application.

Caption: Decision tree for solvent selection for Fluphenazine Enanthate Dihydrochloride.

Conclusion

The chemical properties of fluphenazine enanthate dihydrochloride necessitate a strategic approach to its solubilization. Its significant lipophilicity, conferred by the enanthate ester, renders it poorly soluble in water, making direct preparation of aqueous solutions impractical. Anhydrous DMSO is the superior solvent for creating high-concentration primary stock solutions. For subsequent in vitro applications, carefully controlled serial dilution of the DMSO stock into agitated aqueous buffers is the validated method for preparing working solutions. By understanding the underlying chemical principles and adhering to the detailed protocols within this guide, researchers can ensure the accurate and reliable use of fluphenazine enanthate dihydrochloride in their experiments.

References

- PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.

- Fluphenazine HCl | antipsychotic medic

- Fluphenazine dihydrochloride | Dopamine Receptor. TargetMol.

- Fluphenazine dihydrochloride | Dopamine Receptor inhibitor | CAS 146-56-5. Selleck Chemicals.

- FLUPHENAZINE HYDROCHLORIDE | 146-56-5. ChemicalBook.

- Fluphenazine enanthate United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich.

- Fluphenazine Enanthate | C29H38F3N3O2S | CID 3389.

- Fluphenazine. Wikipedia.

- Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection.

- Fluphenazine (hydrochloride) (CAS 146-56-5). Cayman Chemical.

- Fluphenazine (Prolixin) | Davis's Drug Guide. Nursing Central.

- Fluphenazine decanoate (depot) and enanthate for schizophrenia. Monash University.

- Fluphenazine decanoate (depot)

- Fluphenazine | C22H26F3N3OS | CID 3372.

- Pharmaceutical Insights: fluphenazine hydrochloride's R&D Progress and its Mechanism of Action on Drug Target.

- Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.

Sources

- 1. Fluphenazine - Wikipedia [en.wikipedia.org]

- 2. research.monash.edu [research.monash.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmaceutical Insights: fluphenazine hydrochloride's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]

- 7. Fluphenazine (Prolixin) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluphenazine dihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Performance Liquid Chromatography Analysis of Fluphenazine Enanthate

Executive Summary

This guide details the development of a stability-indicating HPLC method for Fluphenazine Enanthate , a long-acting phenothiazine antipsychotic typically formulated in a sesame oil vehicle.

Unlike its hydrochloride salt counterpart (used for immediate release), the enanthate ester is highly lipophilic (LogP ~6.8 - 7.9). This presents two distinct analytical challenges:

-

Retentivity: The molecule binds strongly to non-polar stationary phases, requiring high organic strength for elution.

-

Matrix Interference: The oil vehicle must be effectively separated or extracted to prevent column fouling.

-

Basicity: The tertiary amine group (

~7.9) interacts with residual silanols on silica columns, leading to peak tailing if not suppressed.

This protocol moves beyond the legacy titration methods (USP) to provide a specific, sensitive HPLC-UV workflow suitable for modern QC and stability testing.

Physicochemical Profile & Method Logic

To design a robust method, we must first understand the analyte's behavior in solution.

| Property | Value | Chromatographic Implication |

| Structure | Phenothiazine ester | UV active chromophore (tricyclic ring). |

| LogP | ~6.8 - 7.9 | Highly hydrophobic. Requires C18 (L1) column and high % organic mobile phase. |

| pKa | ~3.7, 7.9 (Amine) | Basic. At neutral pH, silanol interactions cause tailing. Action: Use low pH (3.0–4.0) buffer to protonate silanols and the analyte. |

| Solubility | Soluble in MeOH, ACN; Insoluble in water | Sample preparation must use organic solvents (Methanol) to extract from oil. |

Method Development Decision Tree

The following logic flow dictates our selection of column and mobile phase conditions.

Figure 1: Strategic decision pathway for selecting stationary phase and mobile phase conditions based on molecular properties.

Experimental Protocol

Reagents and Standards[1][2][3][4]

-

Fluphenazine Enanthate Reference Standard: USP or secondary standard (purity >99%).

-

Fluphenazine Hydrochloride: (For impurity identification).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

-

Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid (or Formic Acid).

-

Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions

This method utilizes a gradient elution to separate the early-eluting hydrolysis product (Fluphenazine) from the late-eluting Enanthate and wash out any residual oil components.

| Parameter | Setting | Rationale |

| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | "End-capped" base-deactivated silica is critical to prevent peak tailing. |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.0 with Acetic Acid) | Provides ionic strength and pH control. |

| Mobile Phase B | Acetonitrile : Methanol (50:50) | Strong organic modifier to elute the lipophilic ester. |

| Flow Rate | 1.2 mL/min | Optimized for 4.6mm ID columns. |

| Injection Volume | 10 - 20 µL | Dependent on sensitivity requirements. |

| Detection | UV @ 260 nm | Absorption maximum for the phenothiazine ring. |

| Column Temp | 35°C | Improves mass transfer and peak shape. |

Gradient Program:

-

0.0 min: 30% A / 70% B

-

10.0 min: 5% A / 95% B (Elution of Enanthate)

-

15.0 min: 5% A / 95% B (Wash)

-

15.1 min: 30% A / 70% B (Re-equilibration)

-

20.0 min: Stop

Sample Preparation (Oil Depot Extraction)

Direct injection of oil formulations will destroy reverse-phase columns. A liquid-liquid extraction (LLE) or solvent precipitation approach is required.

Extraction Workflow:

-

Weighing: Transfer an amount of oil injection equivalent to 25 mg of Fluphenazine Enanthate into a 50 mL volumetric flask.

-

Dissolution/Extraction: Add 10 mL of Methanol . (Note: Sesame oil is slightly soluble in hexane but relatively insoluble in methanol; the drug is highly soluble in methanol).

-

Agitation: Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure the drug partitions fully into the methanol.

-

Dilution: Make up to volume with Methanol.

-

Phase Separation: If the oil creates a visible separate layer or turbidity, centrifuge a portion at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE (hydrophobic) or Nylon filter into the HPLC vial.

Figure 2: Extraction workflow to isolate Fluphenazine Enanthate from the sesame oil vehicle prior to analysis.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before running unknown samples.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Tailing Factor (T) | NMT 2.0 | If T > 2.0, the column may have active silanols. Add 0.1% Triethylamine (TEA) to MP A or lower pH to 3.0. |

| Resolution (Rs) | > 2.0 between Fluphenazine (impurity) and Enanthate | If Rs < 2.0, decrease organic start % in gradient (e.g., start at 60% B). |

| Theoretical Plates (N) | > 3000 | If low, check column age or connection dead-volume. |

| RSD (Precision) | < 2.0% for 5 replicate injections | If high, check autosampler precision or pump stability. |

Impurity Monitoring (Stability Indicating)

Fluphenazine Enanthate is an ester. Upon exposure to moisture or plasma esterases, it hydrolyzes back to Fluphenazine .

-

Fluphenazine (Parent): Elutes early (lower LogP).

-

Fluphenazine Enanthate (Prodrug): Elutes late (high LogP).

-

Oxidation Products: Phenothiazines can oxidize to sulfoxides (usually elute before the parent). Note: Protect samples from light during preparation.

References

-

United States Pharmacopeia (USP). Fluphenazine Enanthate Monograph. USP-NF.[1] (Standard for identification and titration assay methods).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3389, Fluphenazine Enanthate. (Source for LogP and pKa data). [Link]

-

DrugBank Online. Fluphenazine: Pharmacology and chemical properties. [Link]

-

Sielc Technologies. Separation of Fluphenazine Decanoate (Analogue) on HPLC. (Reference for mobile phase selection for lipophilic phenothiazines). [Link]

-

Heyes, W. F., & Robinson, M. L. (1985).[2] HPLC procedure for the determination of some potential fluphenazine metabolites. Journal of Pharmaceutical and Biomedical Analysis. (Historical grounding for phenothiazine separation).

Sources

Preparation of oil-based depot formulations using fluphenazine enanthate 2HCl

Executive Summary & Scientific Rationale

This Application Note details the protocol for manufacturing a long-acting parenteral depot injection using Fluphenazine Enanthate Dihydrochloride (2HCl) as the starting material.

The Formulation Challenge: Researchers often acquire Fluphenazine Enanthate in its dihydrochloride salt form (C₂₉H₃₈F₃N₃O₂S·2HCl) due to its superior oxidative stability and solid-state handling properties compared to the free base. However, a critical solubility mismatch exists:

-

The 2HCl Salt: Highly hydrophilic, insoluble in vegetable oils. Direct addition to oil results in a suspension with erratic "burst" release kinetics, defeating the purpose of the enanthate ester.

-

The Target Depot: A homogenous solution in oil (typically Sesame Oil) requires the Free Base form of the ester.

The Solution: This protocol includes a mandatory Phase Conversion Step , where the 2HCl salt is neutralized and extracted to yield the lipophilic free base oil prior to compounding. This ensures a true molecular solution, guaranteeing the zero-order-like release kinetics required for sustained antipsychotic activity.

Pre-Formulation Data & Chemical Logic

Before initiating the protocol, verify the physicochemical properties of the specific lot.

| Parameter | Specification | Critical Note |

| API Starting Material | Fluphenazine Enanthate 2HCl | Solid crystalline powder. Insoluble in oil. |

| Target Active Form | Fluphenazine Enanthate (Free Base) | Viscous yellow liquid. Miscible with oil. |

| Vehicle | Sesame Oil (Refined, USP/EP) | Must be low-peroxide (<10 meq/kg) to prevent oxidation. |

| Preservative | Benzyl Alcohol | Used at 1.2% - 1.5% (v/v) as antimicrobial & co-solvent. |

| Target Concentration | 25 mg/mL | Standard clinical strength. |

| Sterilization Method | Membrane Filtration (0.22 µm) | Do not autoclave. Heat hydrolyzes the ester. |

Phase 1: Salt-to-Base Conversion Protocol

Objective: Convert hydrophilic Fluphenazine Enanthate 2HCl into lipophilic Fluphenazine Enanthate Free Base.

Reagents:

-

Fluphenazine Enanthate 2HCl (Starting Material)[1]

-

Sodium Carbonate (Na₂CO₃) solution (5% w/v, aqueous)

-

Dichloromethane (DCM) or Ethyl Acetate (High purity)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas (Inerting)

Workflow:

-

Dissolution: Dissolve the calculated amount of Fluphenazine Enanthate 2HCl in minimal Deionized Water. The solution will be acidic.

-

Neutralization: Slowly add 5% Na₂CO₃ solution while stirring. Monitor pH. Continue until pH reaches ~9.0–9.5.

-

Observation: The solution will become cloudy as the Free Base precipitates (oiling out).

-

-

Extraction: Add an equal volume of Dichloromethane (DCM). Agitate vigorously for 10 minutes to partition the Free Base into the organic layer.

-

Separation: Allow layers to separate in a separatory funnel. Collect the lower organic layer (DCM containing Free Base).

-

Repeat: Perform a second extraction of the aqueous layer with fresh DCM to maximize yield. Combine organic fractions.

-

-

Drying: Pass the combined organic phase through a bed of Anhydrous Sodium Sulfate to remove residual water.

-

Evaporation: Evaporate the DCM using a Rotary Evaporator under vacuum at <40°C.

-

Result: A viscous, pale yellow oil remains.[2] This is Fluphenazine Enanthate Free Base .

-

-

Quantification: Weigh the resulting oil to calculate yield (Theoretical conversion factor: ~0.88 x mass of 2HCl salt).

Phase 2: Depot Compounding Protocol

Objective: Preparation of the final 25 mg/mL Oil Depot.

Equipment:

-

Jacketed glass vessel with overhead stirrer.

-

0.22 µm Hydrophobic PVDF or PTFE filter (Sterile).

-

Depyrogenated glass vials (Type I).

Step-by-Step Procedure:

-

Vehicle Preparation:

-

Heat the Sesame Oil to 35°C–40°C under a Nitrogen blanket.

-

Reasoning: Slight heating reduces viscosity, facilitating mixing and filtration later. Nitrogen prevents oxidation of the phenothiazine ring.

-

-

Active Incorporation:

-

Add the Fluphenazine Enanthate Free Base (prepared in Phase 1) to the warm oil.

-

Stir at 200–300 RPM until completely dissolved. The solution should be clear and yellow.

-

-

Preservative Addition:

-

Add Benzyl Alcohol to a final concentration of 1.5% v/v.

-

Note: Benzyl alcohol also acts as a local anesthetic and a co-solvent, further stabilizing the solution.

-

-

Clarification (Pre-filtration):

-

Pass the bulk solution through a 5–10 µm pre-filter to remove any gross particulates or undissolved salt traces.

-

-

Sterilization (Critical):

-

Method: Aseptic Filtration.

-

Use a 0.22 µm Hydrophobic PVDF/PTFE filter .

-

Pressure: Apply positive pressure (nitrogen head pressure or peristaltic pump). Do not use vacuum filtration, as it may evaporate the benzyl alcohol.

-

Warning: Do not autoclave. Autoclaving can hydrolyze the enanthate ester bond, reverting the drug to short-acting Fluphenazine.

-

-

Filling:

-

Fill into sterile Type I glass vials under Grade A (ISO 5) laminar flow.

-

Overlay headspace with Nitrogen before stoppering.

-

Visualizing the Mechanism & Workflow

The following diagram illustrates the conversion logic and the pharmacokinetic release mechanism that justifies this protocol.

Figure 1: Workflow converting the hydrophilic salt to the lipophilic depot, and the subsequent biological release mechanism.

Quality Control (QC) & Validation

To ensure the "Trustworthiness" of the formulation, the following QC tests are mandatory for batch release.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, pale yellow, viscous liquid.[2] No particulates. |

| Identification | Palladium Chloride Test | Rust-red color produced when mixed with PdCl₂ solution (USP Method).[1][3][4] |

| Assay | Non-aqueous Titration | 90.0% – 110.0% of label claim.[3] (Titrate with 0.1 N Perchloric Acid in Glacial Acetic Acid). |

| Sterility | USP <71> | No growth after 14 days (incubation in TSB/FTM). |

| Water Content | Karl Fischer | < 0.1% (Water promotes ester hydrolysis). |

References

-

United States Pharmacopeia (USP). Fluphenazine Enanthate Injection Monograph. USP-NF.[1]

-

Curry, S. H., & Whelpton, R. (1979).[5] Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[5][6] British Journal of Clinical Pharmacology, 7(4), 325–331.[6]

-

Mylan Pharmaceuticals. (2014). Product Monograph: Fluphenazine Decanoate Injection USP. (Analogous formulation data for Enanthate).

-

PubChem. Fluphenazine Enanthate Compound Summary. National Library of Medicine.

- Janssen, P. A. (1970). The chemical anatomy of neuroleptic drugs. International Journal of Psychiatry. (Foundational chemistry of ester-based depots).

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. drugfuture.com [drugfuture.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]

Dosing Regimens for Fluphenazine Enanthate Dihydrochloride in Murine Studies: Application Notes and Protocols

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the dosing regimens of fluphenazine enanthate dihydrochloride in murine studies. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility.

Scientific Background and Rationale

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[1][2] Its therapeutic effects in managing psychosis are attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[2] For preclinical research, particularly in murine models of neuropsychiatric disorders, long-acting injectable (LAI) formulations like fluphenazine enanthate are invaluable for ensuring consistent drug exposure and minimizing animal handling stress.

The enanthate ester of fluphenazine is a prodrug that, when administered parenterally in an oil-based vehicle, forms a depot from which the active drug is slowly released and subsequently hydrolyzed by tissue esterases to the active fluphenazine.[3] This results in a prolonged duration of action compared to the short-acting hydrochloride salt.[3][4] Studies in mice have demonstrated the prolonged action of fluphenazine enanthate when administered subcutaneously.[3]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors.[1][2] This antagonism helps to normalize the hyperactivity of dopaminergic pathways implicated in psychosis.

Caption: Fluphenazine blocks dopamine D2 receptors.

Murine Dosing Regimens and Considerations

The selection of a specific dosing regimen for fluphenazine enanthate dihydrochloride in mice will depend on the research question, the desired duration of action, and the specific behavioral or physiological parameters being investigated.

Dose Conversion and Estimation

While direct murine data is ideal, doses can be estimated from studies in other species, such as rats, using allometric scaling based on body surface area. However, it is crucial to validate these estimated doses with pilot studies in mice. A study in rats demonstrated significant behavioral effects with intramuscular (IM) doses of 2, 4, and 8 mg/kg of fluphenazine enanthate.[5]

Recommended Dose Ranges

Based on available literature and cross-species comparisons, the following dose ranges for fluphenazine enanthate in mice are suggested for initial studies.

| Dose Category | Dose Range (mg/kg) | Frequency of Administration | Potential Applications |

| Low Dose | 0.5 - 2.0 | Every 1-2 weeks | Studies on subtle behavioral changes, chronic low-level dopamine receptor occupancy. |

| Medium Dose | 2.0 - 5.0 | Every 2-3 weeks | Induction of catalepsy, significant inhibition of locomotor activity, modeling negative symptoms of schizophrenia. |

| High Dose | 5.0 - 10.0 | Every 3-4 weeks | Pronounced and sustained behavioral effects, studies requiring high dopamine receptor blockade. |

Note: These are starting recommendations. The optimal dose and frequency should be determined empirically for each specific experimental paradigm.

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and administration of fluphenazine enanthate dihydrochloride to mice.

Preparation of Fluphenazine Enanthate Dihydrochloride for Injection

Rationale: Fluphenazine enanthate is lipophilic and requires an oil-based vehicle for parenteral administration to form a depot for slow release.[6][7] Sesame oil is a commonly used and well-tolerated vehicle for such formulations.[6] The dihydrochloride salt may have different solubility properties, and ensuring complete dissolution is critical for accurate dosing.

Materials:

-

Fluphenazine enanthate dihydrochloride powder

-

Sterile sesame oil

-

Sterile glass vials

-

Sterile magnetic stir bar

-

Magnetic stir plate with gentle heating capability

-

Sterile syringes and needles (25-27 gauge)[8]

Protocol:

-

Aseptic Technique: Perform all preparation steps in a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of fluphenazine enanthate dihydrochloride powder.

-

Vehicle Preparation: In a sterile glass vial, add the appropriate volume of sterile sesame oil.

-

Dissolution:

-

Add the weighed fluphenazine enanthate dihydrochloride powder to the sesame oil.

-

Add a sterile magnetic stir bar to the vial.

-

Place the vial on a magnetic stir plate and stir continuously.